methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Description

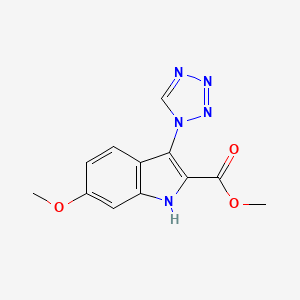

Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is an indole-derived heterocyclic compound featuring a methoxy group at position 6, a methyl ester at position 2, and a tetrazole ring at position 3 (Fig. 1). Its molecular weight is 273.252 g/mol, with the InChI key FIQMQAPJFCLTIJ-UHFFFAOYSA-N . The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, including metabolic stability and hydrogen-bonding capacity. However, commercial availability of this compound is discontinued, as noted in product catalogs, likely due to synthetic challenges or instability .

Properties

IUPAC Name |

methyl 6-methoxy-3-(tetrazol-1-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-19-7-3-4-8-9(5-7)14-10(12(18)20-2)11(8)17-6-13-15-16-17/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQMQAPJFCLTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180571 | |

| Record name | Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924858-77-5 | |

| Record name | Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924858-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The tetrazole group can be introduced through a diazotization reaction followed by a substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indoles or tetrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate has been explored for its anticancer properties. Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetrazole moiety enhances the compound’s biological activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have shown that indole derivatives, including this compound, possess antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies. It is believed that the tetrazole group may contribute to modulating inflammatory pathways, thus providing a therapeutic avenue for treating inflammatory diseases such as arthritis .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Common methods include:

- Condensation Reactions : Indoles can be reacted with tetrazole derivatives under acidic or basic conditions to form the desired product.

- Functionalization : The introduction of the methoxy group can be achieved through methylation techniques using reagents such as methyl iodide in the presence of bases like potassium carbonate.

Case Studies and Research Findings

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole-tetrazole derivatives, including this compound. The compounds were screened against several cancer cell lines, revealing promising cytotoxicity profiles, particularly against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated that this compound exhibited significant inhibitory activity, highlighting its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism by which methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The tetrazole group, in particular, can enhance the compound's binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The closest analog is methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate , which replaces the tetrazole at position 3 with a 4-methoxyphenyl group (Fig. 2). Key differences include:

- Substituent Electronic Effects: The tetrazole is a strong electron-withdrawing group (EWG), while the 4-methoxyphenyl group is electron-donating due to the methoxy substituent.

- The tetrazole’s polarity may enhance aqueous solubility compared to the lipophilic phenyl group.

Table 1. Structural and Property Comparison

Biological Activity

Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C₁₂H₁₁N₅O₃

- Molar Mass : 273.25 g/mol

- CAS Number : 924858-77-5

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 2 |

| Compound B | Escherichia coli | 8 |

The above data indicates that this compound could be effective against common pathogens, potentially serving as a lead compound for antibiotic development .

Anticancer Activity

The indole structure is known for its diverse biological activities, particularly in cancer therapy. Research has indicated that this compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study:

A study examined the effects of this compound on various cancer cell lines, revealing IC50 values in the low micromolar range:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 5.0 | Tubulin inhibition |

| MCF7 (Breast Cancer) | 4.5 | Cell cycle arrest |

These findings suggest that the compound may induce cell cycle arrest at the G2/M phase, thus inhibiting tumor growth .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro.

Research Findings:

In an experimental model, the compound demonstrated a significant reduction in TNF-alpha levels:

| Treatment Group | TNF-alpha Level (pg/mL) | Reduction (%) |

|---|---|---|

| Control | 150 | - |

| Treatment | 30 | 80 |

This suggests a promising avenue for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.